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molecular formula C9H7Br2NO B8687519 [2,6-Dibromo-4-(hydroxymethyl)phenyl]acetonitrile CAS No. 920509-60-0

[2,6-Dibromo-4-(hydroxymethyl)phenyl]acetonitrile

Cat. No. B8687519
M. Wt: 304.97 g/mol
InChI Key: QXMNYSTVLONDOB-UHFFFAOYSA-N
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Patent
US07452882B2

Procedure details

This compound was prepared by a similar method to that described in Example 14, Step 5 except that (3,5-dibromo-4-bromomethyl-phenyl)-methanol (58) was used in place 6-(4-bromomethyl-2,6-dichloro-benzyl)-4-isopropyl-pyridazin-3-one (54). The product was purified by flash chromatography using silica gel eluted with a gradient of 3:1 to 1:1 hexanes:ethyl acetate. The desired fractions were collected and concentrated under vacuum to afford a solid which was dried under high vacuum to afford 2,6-dibromo-4-hydroxymethyl-phenyl)-acetonitrile (59) (78%) as a yellow solid; EI(+)-HRMS m/z calcd for C9H7Br2NO (M+) 302.8894, found 302.8881. MW=304.9702, Exact Mass=302.8894
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(4-bromomethyl-2,6-dichloro-benzyl)-4-isopropyl-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][OH:12])[CH:5]=[C:6]([Br:10])[C:7]=1[CH2:8]Br.BrCC1C=C(Cl)C(CC2C=C(C(C)C)[C:23](=O)[NH:24]N=2)=C(Cl)C=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][OH:12])[CH:5]=[C:6]([Br:10])[C:7]=1[CH2:8][C:23]#[N:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1CBr)Br)CO
Step Two
Name
6-(4-bromomethyl-2,6-dichloro-benzyl)-4-isopropyl-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=C(CC=2C=C(C(NN2)=O)C(C)C)C(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by a similar method to
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluted with a gradient of 3:1 to 1:1 hexanes
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a solid which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)CO)Br)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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